molecular formula C20H30N4O2 B4668040 N~1~'-(3,5-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

N~1~'-(3,5-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide

Cat. No. B4668040
M. Wt: 358.5 g/mol
InChI Key: LQBUKYJIJGHFFV-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1,4'-bipiperidine-1',4'-dicarboxamide, commonly known as N-DMB, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. N-DMB is a piperidine derivative that has been shown to exhibit analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation.

Mechanism of Action

The mechanism of action of N-DMB is not fully understood, but it is believed to involve the modulation of the activity of ion channels and receptors involved in pain and inflammation. N-DMB has been shown to inhibit the activity of voltage-gated sodium channels and transient receptor potential channels, which are involved in the transmission of pain signals. It has also been shown to activate the peroxisome proliferator-activated receptor gamma, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
N-DMB has been shown to exhibit analgesic and anti-inflammatory effects in animal models. It has been shown to reduce the release of pro-inflammatory cytokines and chemokines, as well as the infiltration of immune cells into inflamed tissues. Additionally, N-DMB has been shown to reduce the expression of genes involved in pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-DMB in lab experiments is its ability to exhibit analgesic and anti-inflammatory effects in animal models. Additionally, N-DMB has a high selectivity for ion channels and receptors involved in pain and inflammation, making it a promising candidate for the development of new analgesic and anti-inflammatory drugs. However, one of the limitations of using N-DMB in lab experiments is its relatively low solubility in water, which can make it difficult to administer to animals.

Future Directions

There are several future directions for research on N-DMB. One area of research is the development of new analogs of N-DMB that exhibit improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the effects of N-DMB on other physiological processes, such as angiogenesis and cell proliferation. Additionally, further studies are needed to elucidate the mechanism of action of N-DMB and its potential side effects.

Scientific Research Applications

N-DMB has been extensively studied for its potential therapeutic applications in the treatment of chronic pain and inflammation. It has been shown to exhibit analgesic effects in animal models of neuropathic pain, inflammatory pain, and cancer pain. Additionally, N-DMB has been shown to reduce inflammation in animal models of acute and chronic inflammation.

properties

IUPAC Name

1-N-(3,5-dimethylphenyl)-4-piperidin-1-ylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-15-12-16(2)14-17(13-15)22-19(26)23-10-6-20(7-11-23,18(21)25)24-8-4-3-5-9-24/h12-14H,3-11H2,1-2H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBUKYJIJGHFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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